molecular formula C12H20BrNO B8366385 5-(8-Bromooctyl)-3-methylisoxazole

5-(8-Bromooctyl)-3-methylisoxazole

Cat. No.: B8366385
M. Wt: 274.20 g/mol
InChI Key: XNYOXFOQSDTHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(8-Bromooctyl)-3-methylisoxazole is an isoxazole derivative featuring a methyl group at the 3-position and an 8-bromooctyl chain at the 5-position. Isoxazole derivatives are widely studied for their biological activities, including antiviral and enzyme-inhibitory effects, as seen in compounds like disoxaril (WIN 51711) and pleconaril .

Properties

Molecular Formula

C12H20BrNO

Molecular Weight

274.20 g/mol

IUPAC Name

5-(8-bromooctyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C12H20BrNO/c1-11-10-12(15-14-11)8-6-4-2-3-5-7-9-13/h10H,2-9H2,1H3

InChI Key

XNYOXFOQSDTHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (NMR, IR)
5-(8-Bromooctyl)-3-methylisoxazole 8-Bromooctyl C₁₂H₂₀BrNO 282.20* N/A Likely δ ~2.33 (CH₃), δ ~3.4–3.6 (BrCH₂)
5-(4-Bromophenyl)-3-methylisoxazole (3h) 4-Bromophenyl C₁₀H₈BrNO 254.09 126–128 δ 7.41–7.67 (ArH), IR: 1598 cm⁻¹ (C=C)
5-(Bromomethyl)-3-methylisoxazole (49) Bromomethyl C₅H₆BrNO 176.01 N/A (oil) δ 4.45 (CH₂Br), IR: 680 cm⁻¹ (C-Br)
5-(4-Chlorophenyl)-3-methylisoxazole (3i) 4-Chlorophenyl C₁₀H₈ClNO 193.63 88–89 δ 7.41 (ArH), IR: 1092 cm⁻¹ (C-Cl)
5-(3-Iodopropyl)-3-methylisoxazole (41) 3-Iodopropyl C₇H₁₀INO 267.06 N/A (oil) δ 3.15 (CH₂I), IR: 533 cm⁻¹ (C-I)

*Calculated based on structural similarity.

Key Observations:

  • Substituent Length and Polarity : The 8-bromooctyl chain in the target compound introduces significant hydrophobicity compared to shorter bromoalkyl (e.g., bromomethyl) or aryl substituents. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
  • Spectroscopic Trends : Brominated alkyl chains (e.g., bromomethyl) show characteristic IR absorptions near 680 cm⁻¹ (C-Br stretch), while aryl bromides (e.g., 3h) exhibit C-Br vibrations at ~846 cm⁻¹. In NMR, bromoalkyl protons resonate downfield (δ 3.4–3.6) compared to aromatic protons (δ 7.4–7.7) .

Stability and Reactivity

  • Thermal Stability : Aryl-substituted analogs (e.g., 3h, 3i) exhibit higher melting points (88–128°C) compared to liquid bromoalkyl derivatives (e.g., 41, 49), suggesting enhanced crystalline stability in aryl systems .
  • Light Sensitivity : Bromoalkyl derivatives like 49 degrade under light, necessitating storage in darkness at −20°C. The longer 8-bromooctyl chain may exacerbate this instability .
  • Reactivity in Alkylation : Bromomethyl and iodopropyl derivatives (e.g., 41, 49) show high reactivity in nucleophilic substitutions, whereas aryl bromides (3h) are less reactive due to weaker C-Br bonds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.